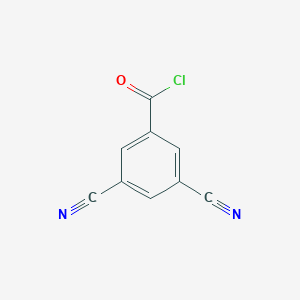
3,5-Dicyanobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dicyanobenzoyl chloride is a chemical compound that belongs to the family of benzoyl chlorides. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. This compound is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3,5-Dicyanobenzoyl chloride is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a catalyst in various chemical reactions. This compound has been shown to exhibit antimicrobial and antitumor activities, but the mechanism of action for these activities is not yet fully understood.
Efectos Bioquímicos Y Fisiológicos
3,5-Dicyanobenzoyl chloride has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. However, further research is needed to understand the exact mechanism of action for these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,5-Dicyanobenzoyl chloride in laboratory experiments include its unique properties and potential applications. This compound is widely used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. However, the limitations of using this compound in laboratory experiments include its potential toxicity and the need for proper handling and disposal.
Direcciones Futuras
There are various future directions for the use of 3,5-Dicyanobenzoyl chloride in scientific research. One potential direction is the development of new drugs based on this compound. It has been shown to exhibit antimicrobial and antitumor activities, and further research is needed to understand the exact mechanism of action for these effects. Another potential direction is the use of this compound as a catalyst in organic reactions. It has been shown to exhibit catalytic activity in various chemical reactions, and further research is needed to explore its potential applications in this field. Overall, 3,5-Dicyanobenzoyl chloride is a promising compound with various potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3,5-Dicyanobenzoyl chloride involves the reaction of 3,5-dicyanobenzoic acid with thionyl chloride. The reaction takes place under reflux conditions, and the product is obtained after purification and drying. This method is widely used in the laboratory for the preparation of this compound.
Aplicaciones Científicas De Investigación
3,5-Dicyanobenzoyl chloride has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of heterocyclic compounds and as a catalyst in organic reactions. This compound is widely used in the field of medicinal chemistry for the development of new drugs.
Propiedades
Número CAS |
139456-45-4 |
|---|---|
Nombre del producto |
3,5-Dicyanobenzoyl chloride |
Fórmula molecular |
C9H3ClN2O |
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
3,5-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)8-2-6(4-11)1-7(3-8)5-12/h1-3H |
Clave InChI |
KDRWZYOZUFVWEO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |
SMILES canónico |
C1=C(C=C(C=C1C#N)C(=O)Cl)C#N |
Sinónimos |
Benzoyl chloride, 3,5-dicyano- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



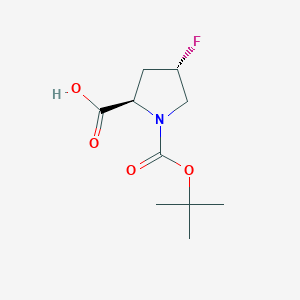
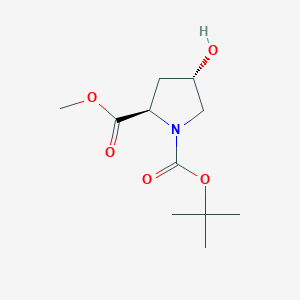
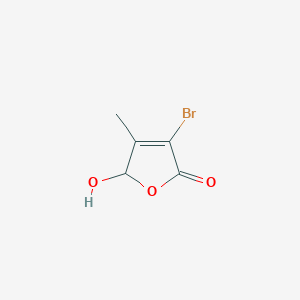
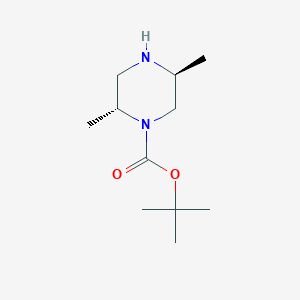
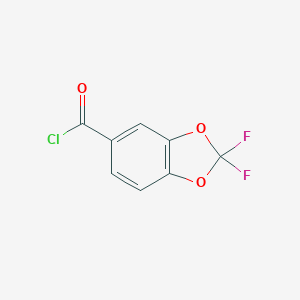
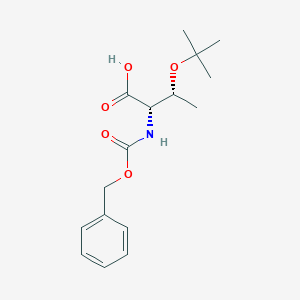
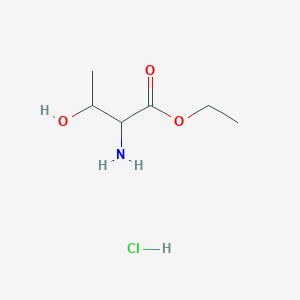

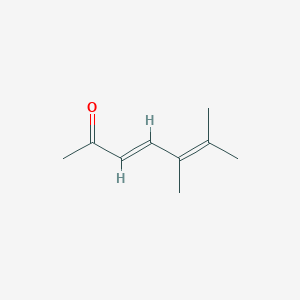
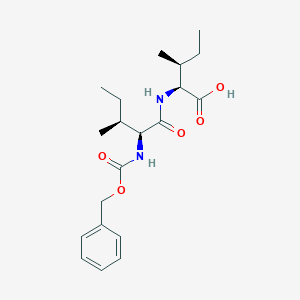
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
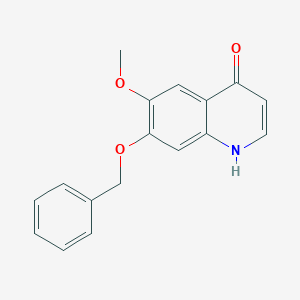

![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)